molecular formula C8H9Cl2N3O B13950454 4-(2,5-Dichloropyrimidin-4-yl)morpholine

4-(2,5-Dichloropyrimidin-4-yl)morpholine

Cat. No.: B13950454
M. Wt: 234.08 g/mol
InChI Key: DTGCKXYBTUOLSY-UHFFFAOYSA-N
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Description

4-(2,5-Dichloropyrimidin-4-yl)morpholine is a chemical compound with the molecular formula C8H9Cl2N3O and a molecular weight of 234.08 g/mol It is characterized by the presence of a morpholine ring attached to a dichloropyrimidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-Dichloropyrimidin-4-yl)morpholine typically involves the reaction of 2,5-dichloropyrimidine with morpholine. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dichloropyrimidin-4-yl)morpholine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while oxidation reactions can produce pyrimidine N-oxides .

Mechanism of Action

The mechanism of action of 4-(2,5-Dichloropyrimidin-4-yl)morpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Comparison and Uniqueness

Compared to similar compounds, 4-(2,5-Dichloropyrimidin-4-yl)morpholine is unique due to the specific positioning of the chlorine atoms on the pyrimidine ring. This structural difference can influence its reactivity and biological activity, making it a valuable compound for targeted research and applications .

Properties

Molecular Formula

C8H9Cl2N3O

Molecular Weight

234.08 g/mol

IUPAC Name

4-(2,5-dichloropyrimidin-4-yl)morpholine

InChI

InChI=1S/C8H9Cl2N3O/c9-6-5-11-8(10)12-7(6)13-1-3-14-4-2-13/h5H,1-4H2

InChI Key

DTGCKXYBTUOLSY-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC(=NC=C2Cl)Cl

Origin of Product

United States

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